N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and dimethylamino groups. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the dimethylamino groups would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring is a heterocycle that can participate in various chemical reactions. The dimethylamino groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Optical Device Applications
One notable application of related compounds includes the synthesis and exploration of their nonlinear optical properties, which are crucial for the development of optical devices such as limiters. For instance, a study conducted on a novel chalcone derivative compound revealed its potential as a candidate for optical device applications, showcasing a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity (Rahulan et al., 2014).
Chemical Synthesis and Modification
The chemical versatility of such compounds is further illustrated through their use in synthetic chemistry, such as in the preparation and N-alkylation of 4-aryl-1,2,4-triazoles. This process demonstrates the ability to create a range of substituted compounds, offering a pathway for the generation of symmetrically and nonsymmetrically substituted bistriazolium salts, which can lead to the formation of complex metallic entities (Holm et al., 2010).
Pharmacological Research Tools
Compounds within this chemical family have been identified as pharmacological research tools. A functional cell-based screen highlighted a nonpeptidic agonist of the urotensin-II receptor, which could serve as a valuable tool for further pharmacological investigations and potentially as a drug lead (Croston et al., 2002).
Molecular Electronics and Ligand Design
The exploration of electronic communication and rates of intramolecular electron transfer in dimers of trinuclear ruthenium clusters presents another intriguing application. By adjusting the bridging and ancillary ligands, the electronic communication between these clusters can be fine-tuned, which has implications for the development of molecular electronics (Salsman et al., 2006).
Green Chemistry Applications
Furthermore, the synthesis of 2-Dimethylaminobenzazoles via a guanidine intermediate highlights the compound's role in promoting green chemistry principles. This method represents an efficient and potentially more environmentally friendly approach to the synthesis of benzazoles, emphasizing the compound's utility in sustainable chemistry practices (Ohno et al., 2003).
Future Directions
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKURPADQDEDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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